
Kaurenoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Kaurenoic acid can be synthesized through various methods. One common approach involves the extraction from plant sources such as Acanthopanax trifoliatus and Acanthopanax gracilistylus. The extraction process typically involves ultrasound-assisted extraction followed by purification using solid-phase extraction . Another method involves the biosynthesis pathway in plants, where key enzymes such as ent-kaurene oxidase play a crucial role in the continuous oxidation steps leading to the formation of this compound .
Industrial Production Methods: Industrial production of this compound often relies on large-scale extraction from plant sources. The use of advanced chromatographic techniques such as ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) ensures the efficient separation and quantification of this compound from plant extracts .
Chemical Reactions Analysis
Types of Reactions: Kaurenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the biomimetic oxidation using metalloporphyrin catalysts, which mimics the oxidative metabolism of this compound in liver microsomes . This reaction leads to the formation of dihydroxylated oxidation products.
Common Reagents and Conditions: Common reagents used in the oxidation of this compound include metalloporphyrin catalysts, oxygen donors, and solvents such as phosphate buffer . The reaction conditions typically involve a pH of 7.4 and the presence of cofactors such as NAD+ and glucose-6-phosphate .
Major Products Formed: The major products formed from the oxidation of this compound include dihydroxylated derivatives, which have been identified using mass spectrometry .
Scientific Research Applications
Pharmacological Applications
1. Anti-inflammatory Properties
Kaurenoic acid has been extensively studied for its anti-inflammatory effects. Research indicates that it exhibits significant anti-inflammatory activity in various animal models. For instance, a study demonstrated that this compound reduced paw edema in rats induced by egg albumin and Freund's complete adjuvant, showing a dose-dependent relationship with its efficacy . The compound was found to be as potent as traditional anti-inflammatory drugs like acetylsalicylic acid (aspirin) .
2. Antimicrobial Activity
This compound has also shown promising antimicrobial properties. A study highlighted its effectiveness against various strains of bacteria and fungi, suggesting its potential use as a natural antimicrobial agent in pharmaceuticals and food preservation . The compound's ability to inhibit bacterial growth makes it a candidate for developing new antibiotics or preservatives.
3. Antinociceptive Effects
The antinociceptive properties of this compound have been evaluated through various experimental models. It was found to significantly alleviate pain responses in rodents, indicating its potential application in pain management therapies . The compound's mechanism appears to involve modulation of inflammatory pathways, which are often implicated in pain conditions.
4. Phytochemistry and Plant Growth Promotion
In agricultural applications, this compound is recognized for its role in promoting plant growth. Studies have shown that it can enhance seed germination and root elongation in crops like tomatoes when applied as a biostimulant . This property underscores its potential use in sustainable agriculture practices.
Biotechnological Applications
1. Synthetic Biology Production
Recent advancements in synthetic biology have enabled the production of this compound through engineered microorganisms. This method promises a sustainable approach to producing this compound at scale while maintaining high purity levels . The study compared synthetic this compound with commercially available forms, assessing their solubility and bioactivity, which are critical for pharmaceutical applications.
2. Drug Formulation Development
The pharmacokinetic profile of this compound has been characterized to facilitate its incorporation into drug formulations. A study on the oral administration of this compound revealed important pharmacokinetic parameters such as absorption rates and distribution volumes, which are essential for developing effective therapeutic agents .
Case Studies
Mechanism of Action
Kaurenoic acid is part of the ent-kaurene diterpene family, which includes compounds such as stevioside and rebaudioside A. These compounds share a similar diterpene skeleton but differ in their functional groups and biological activities .
Comparison with Similar Compounds
Stevioside: A sweet-tasting diterpene glycoside found in Stevia rebaudiana, known for its use as a natural sweetener.
Rebaudioside A: Another sweet-tasting diterpene glycoside from Stevia rebaudiana, with similar applications as stevioside.
16α-Hydroxy-ent-kaurane: A diterpene found in Tripterygium wilfordii, involved in the biosynthesis of anti-HIV compounds.
Uniqueness of Kaurenoic Acid: this compound is unique due to its diverse biological activities and its role in multiple medicinal applications. Its ability to activate specific signaling pathways and its potential in treating various medical conditions make it a compound of significant interest in scientific research .
Biological Activity
Kaurenoic acid (KA), a naturally occurring diterpene primarily derived from the Copaifera genus, has garnered significant attention for its diverse biological activities. This article delves into the various pharmacological effects of KA, supported by research findings, case studies, and data tables that illustrate its potential applications in medicine.
Chemical Structure and Properties
This compound is chemically classified as ent-kaur-16-en-19-oic acid. Its structure features a hydrophobic nature, which influences its solubility and bioactivity. The estimated LogP value ranges from 4.47 to 6.37, indicating its lipophilicity, which is crucial for absorption and distribution within biological systems .
1. Anti-inflammatory Effects
This compound exhibits significant anti-inflammatory properties through various mechanisms:
- Nrf2 Activation : KA activates the transcription factor Nrf2, which plays a critical role in cellular defense against oxidative stress and inflammation .
- Cytokine Modulation : It downregulates pro-inflammatory pathways involving Th2 cells and NF-κB, leading to reduced expression of cytokines such as TNF-α and IL-6 .
- Prostaglandin Inhibition : KA inhibits the release of prostaglandin E2 and nitric oxide production, contributing to its analgesic effects .
2. Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various pathogens:
- Bactericidal Effects : Studies have shown that KA exhibits bactericidal activity against Streptococcus mutans, a primary agent of dental caries .
- Leishmanicidal Activity : KA triggers the NLRP12/IL-1β pathway in macrophages infected with Leishmania amazonensis, enhancing the immune response against this protozoan parasite .
3. Antitumor Activity
Research indicates that KA possesses antiproliferative effects on several cancer cell lines:
KA's antitumor activity is attributed to its ability to induce apoptosis and inhibit cell proliferation via mechanisms involving DNA damage response pathways .
4. Analgesic Properties
This compound has been shown to alleviate pain in various models:
- Neuropathic Pain : In chronic constriction injury models, KA treatment resulted in increased levels of neuronal nitric oxide synthase (nNOS), suggesting enhanced nitric oxide production associated with analgesia .
- Cytokine Inhibition : The analgesic effects are also linked to the inhibition of pro-inflammatory cytokines and activation of ATP-sensitive potassium channels .
Case Studies and Research Findings
Recent studies have highlighted the multifaceted pharmacological potential of this compound:
- A study demonstrated that KA significantly reduced inflammation markers in animal models of arthritis, showcasing its therapeutic potential for inflammatory diseases .
- Another investigation into the safety profile of KA indicated no mutagenic effects at therapeutic concentrations, supporting its use as a safe phytochemical in medicinal applications .
Q & A
Basic Research Questions
Q. What experimental methods are commonly used to isolate and quantify kaurenoic acid in plant extracts?
this compound is typically isolated via solvent extraction (e.g., water, chloroform, or n-hexane) followed by chromatographic techniques such as HPLC for quantification. For example, water extraction combined with chloroform distribution and HPLC quantification using 11αOH-KA as a reference standard has been validated for Aralia continentalis . Column chromatography with n-hexane and chloroform is also employed for purification, as demonstrated in Annona squamosa studies . Purity verification often uses Sigma-Aldrich standards (100% purity) for calibration .
Q. Which in vitro models are standard for assessing this compound’s anti-inflammatory activity?
The RAW264.7 murine macrophage line stimulated with lipopolysaccharides (LPS) is a widely accepted model. This compound’s inhibition of nitric oxide (NO), prostaglandin E2 (PGE2), and NF-κB activation in this model provides mechanistic insights into its anti-inflammatory effects . IC₅₀ values for NO inhibition (51.73 µM) and PGE2 suppression (106.09 µM) are critical benchmarks .
Q. How is this compound’s cytotoxicity evaluated in cancer research?
Cytotoxicity is assessed using human tumor cell lines (e.g., leukemia, breast, colon) and non-tumor lines (e.g., HaCat keratinocytes). Total Growth Inhibition (TGI) values, calculated via dose-response curves, compare this compound’s potency to controls like doxorubicin . Apoptosis induction is confirmed via ethidium bromide/acridine orange staining and comet assays .
Advanced Research Questions
Q. What methodological challenges arise when interpreting contradictory data on this compound’s bioactivity?
Discrepancies often stem from variability in compound purity, extraction sources, and assay conditions. For instance, this compound purity ranges from 94.26% (fermentation-derived) to 100% (Sigma-Aldridge), impacting dose-response outcomes . Batch-to-batch variability (e.g., 150.2 mg/kg average in fermentation-derived Reb M) necessitates rigorous QC protocols . Researchers should standardize sources and validate purity via LC-MS or NMR.
Q. How can Quantitative Structure-Activity Relationship (QSAR) models enhance this compound research?
QSAR models predict biological activity by analyzing physicochemical properties like logP (octanol-water partition coefficient) and skin permeability (log Kp). These models guide topical application studies by estimating absorption and sensitization risks . Integrating QSAR with in vitro data improves target prioritization, such as identifying NF-κB or COX-2 as key anti-inflammatory targets .
Q. What strategies optimize this compound’s bioavailability for in vivo studies?
Bioavailability challenges include poor solubility and rapid metabolism. Nanoencapsulation or lipid-based delivery systems are explored to enhance stability. In vivo models like carrageenan-induced paw edema in mice demonstrate efficacy, with this compound reducing swelling by 34.4% at 5 hours post-induction . Pharmacokinetic studies using radiolabeled compounds are recommended for absorption/distribution profiling.
Q. Methodological Recommendations
- Data Reproducibility : Always report this compound’s source, purity, and extraction protocol. Batch-specific concentrations (e.g., Table 6 in ) should accompany bioactivity data.
- Assay Validation : Use multiple models (e.g., RAW264.7 macrophages and in vivo edema) to confirm anti-inflammatory mechanisms .
- Statistical Rigor : Collaborate with statisticians to design dose-response experiments and select appropriate tests (e.g., ANOVA for multi-group comparisons) .
Properties
IUPAC Name |
5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-13-11-20-10-7-15-18(2,16(20)6-5-14(13)12-20)8-4-9-19(15,3)17(21)22/h14-16H,1,4-12H2,2-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKHGUQULKYIGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)C(=C)C4)(C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6730-83-2 | |
Record name | Kauren-19-oic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339145 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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